4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene
Description
This compound belongs to a class of tricyclic sulfur-containing heterocycles characterized by a fused bicyclic framework with an additional bridging sulfur atom. The core structure, tricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),3,10-tetraene, features two thiophene-like rings fused with a cyclohexene moiety. The 4,10-dimethyl substitution introduces steric and electronic effects that influence its reactivity and physical properties.
Properties
IUPAC Name |
4,10-dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10S2/c1-6-3-8-9-4-7(2)13-11(9)5-10(8)12-6/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCDOZXGEOLYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)CC3=C2C=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,10-Dimethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene is a complex organic compound notable for its unique tricyclic structure, which incorporates sulfur atoms. This compound has garnered attention in various fields, including chemistry and biology, due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 389-55-9 |
| Molecular Formula | C₉H₆S₂ |
| InChI Key | BSHCQCQFFCOGEC-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits a variety of biological activities that may have therapeutic implications:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound's unique structure allows it to bind to enzymes and receptors, influencing various biochemical pathways.
Antioxidant Properties
Compounds with tricyclic structures often display antioxidant activities due to their ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
A review of recent literature reveals several studies exploring the biological activity of related compounds:
- Study on Antimicrobial Effects : A study published in the Journal of Natural Products investigated the antimicrobial properties of sulfur-containing tricyclic compounds and found significant inhibition against various bacterial strains.
- Antioxidant Activity Assessment : Research published in Phytochemistry assessed the antioxidant capabilities of similar dithiatricyclo compounds using DPPH radical scavenging assays, indicating a strong potential for therapeutic applications in oxidative stress management.
- Enzyme Inhibition Studies : Another study focused on enzyme inhibition by sulfur-containing compounds reported promising results in inhibiting key enzymes involved in metabolic pathways related to cancer progression.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3,9-Dithiatricyclo[6.3.0.0^{2,5}]undeca-1(8) | Tricyclic | Antimicrobial |
| 5,9-Dithia-7-azatricyclo[6.3.0.02,6]undeca | Tricyclic + Nitrogen | Antioxidant |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between the target compound and related tricyclic sulfur heterocycles:
Structural and Functional Insights
Electronic Effects
- Sulfur vs. In contrast, sulfone-containing analogs (e.g., 7,7-dioxide derivatives) exhibit reduced electron density, making them suitable for polar environments .
- Halogen Substitution : Brominated derivatives (e.g., 4,10-dibromo analogs) show increased molecular weight and stability, likely due to halogen bonding and steric hindrance .
Steric Effects
- Methyl vs. Long-Chain Alkyl : The target’s methyl groups impose minimal steric hindrance compared to octyl or hexyldecyl substituents in analogs . This difference affects packing efficiency in solid-state applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
